

Pip5K1C-IN-2: A Technical Guide for Lipid Kinase Research

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Compound of Interest		
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This in-depth technical guide explores **Pip5K1C-IN-2**, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its application in studying lipid kinase biology.

Introduction to Pip5K1C and the Role of Pip5K1C-IN-2

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes.[1] These processes include signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1] Given its central role, dysregulation of PIP5K1C has been implicated in various diseases, including cancer and chronic pain, making it a significant target for therapeutic intervention.[2]

Pip5K1C-IN-2 (also referred to as compound 33) is a novel, potent, and selective small molecule inhibitor of PIP5K1C.[2][4] It belongs to a class of bicyclic pyrazole compounds developed to provide researchers with a valuable tool to investigate the complex biology of PIP5K1C and the therapeutic potential of its inhibition.[2]



Mechanism of Action

Pip5K1C-IN-2 functions as a direct inhibitor of the enzymatic activity of PIP5K1C. By binding to the kinase, it prevents the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI4P), thereby blocking the production of PI(4,5)P2. This targeted inhibition allows for the specific interrogation of cellular pathways and processes that are dependent on PIP5K1C-mediated PI(4,5)P2 synthesis.

Quantitative Data

The following tables summarize the key quantitative data for **Pip5K1C-IN-2** and related compounds as reported in the primary literature.

Table 1: In Vitro Potency of Pip5K1C-IN-2

Compound	Target	IC50 (μM)	Reference
Pip5K1C-IN-2 (Compound 33)	PIP5K1C	0.0059	[2][4]

Table 2: Kinase Selectivity Profile of Pip5K1C-IN-2

A comprehensive kinase selectivity profile is crucial for a tool compound to ensure on-target effects. The primary literature reports high selectivity for **Pip5K1C-IN-2** against a panel of other kinases.[2]

(Note: A detailed table of kinase selectivity with percentage inhibition at a specific concentration would be included here, based on the supplementary information of the primary research article. As the full supplementary data is not directly available through the search, a placeholder is provided.)

Table 3: Cellular Activity of Pip5K1C-IN-2



Compound	Cell Line	Assay	Results (% inhibition at 1 µM)	Reference
Pip5K1C-IN-2 (Compound 33)	H1-HeLa	KiNativ	86%	[5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments involving the characterization and use of **Pip5K1C-IN-2**.

In Vitro PIP5K1C Kinase Assay

This protocol is adapted from methods used to characterize novel PIP5K1C inhibitors.[6]

Objective: To determine the in vitro inhibitory activity of **Pip5K1C-IN-2** against recombinant human PIP5K1C.

Materials:

- Recombinant human PIP5K1C (e.g., from Millipore)[6]
- Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate[6]
- ATP[6]
- Assay Buffer (e.g., containing BSA, DTT, protease, and phosphatase inhibitors)[6]
- Pip5K1C-IN-2 (dissolved in DMSO)
- Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[6]

Procedure:

Prepare a reaction mixture containing the assay buffer, fluorescently labeled PI(4)P substrate, and ATP at a concentration around the Km for PIP5K1C (e.g., 15 μM).[6]



- Add varying concentrations of Pip5K1C-IN-2 (or DMSO as a vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding recombinant PIP5K1C enzyme.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction.
- Analyze the reaction products using a microfluidic mobility shift assay to separate the fluorescently labeled substrate (PI(4)P) from the product (PI(4,5)P2).[6]
- Quantify the amount of product formation in the presence of the inhibitor compared to the vehicle control.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Target Engagement Assay (KiNativ)

This protocol provides a general workflow for assessing the engagement of **Pip5K1C-IN-2** with its target in a cellular context.[5]

Objective: To confirm that Pip5K1C-IN-2 can bind to and inhibit PIP5K1C in living cells.

Materials:

- H1-HeLa cells (or other suitable cell line)
- · Cell culture medium and reagents
- Pip5K1C-IN-2 (dissolved in DMSO)
- Lysis buffer
- Broad-spectrum kinase probe with a biotin tag
- Streptavidin-agarose beads



- Trypsin
- LC-MS/MS instrumentation and software

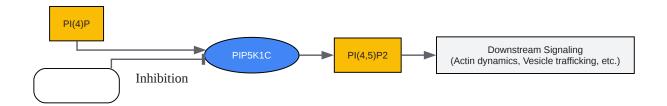
Procedure:

- Culture H1-HeLa cells to the desired confluency.
- Treat the cells with Pip5K1C-IN-2 at the desired concentration (e.g., 1 μM) or DMSO for a specified time.[5]
- Lyse the cells to obtain a protein lysate.
- Treat the lysate with a biotinylated acyl-phosphate probe that irreversibly labels the ATPbinding site of kinases. The binding of Pip5K1C-IN-2 will protect the active site of PIP5K1C from being labeled by the probe.
- Enrich the labeled proteins using streptavidin-agarose beads.
- Digest the enriched proteins with trypsin.
- Analyze the resulting peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
- A reduction in the signal for PIP5K1C in the inhibitor-treated sample compared to the control indicates target engagement. The percentage of inhibition can be calculated from the relative signal intensities.[5]

Visualizations

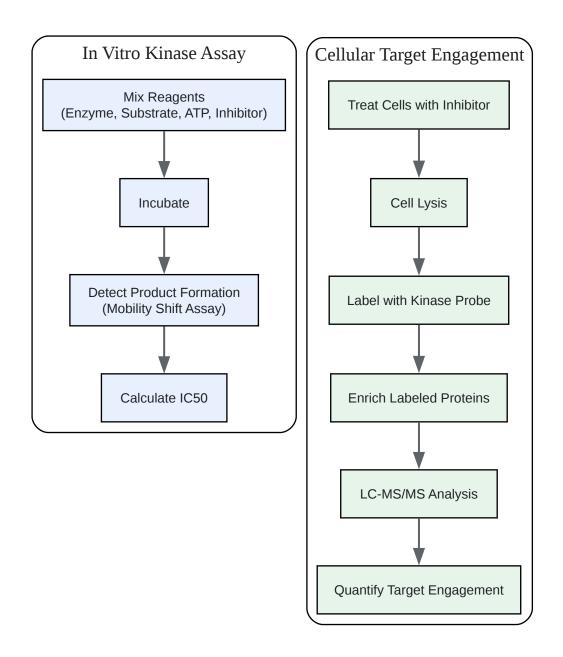
The following diagrams illustrate key concepts related to the study of Pip5K1C and the application of **Pip5K1C-IN-2**.





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Caption: The inhibitory action of Pip5K1C-IN-2 on the PIP5K1C signaling pathway.





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Caption: A generalized experimental workflow for characterizing Pip5K1C-IN-2.

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